molecular formula C7H9BrN2 B1280913 5-Bromo-N1-methylbenzene-1,2-diamine CAS No. 337915-79-4

5-Bromo-N1-methylbenzene-1,2-diamine

Cat. No. B1280913
Key on ui cas rn: 337915-79-4
M. Wt: 201.06 g/mol
InChI Key: WQNHSCZQLLEPOM-UHFFFAOYSA-N
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Patent
US08993779B2

Procedure details

An orange solution consisting of 5-bromo-N-methyl-2-nitroaniline (1-2, 10.5 g, 45.4 mmol) in Acetic acid (200 ml) was treated with Zinc dust (8.92 g, 136 mmol, 3.0 eq), generating a mild exotherm. The cloudy maroon reaction mixture was capped and stirred for 20 min. The reaction was >80% complete, so an additional amount of Zinc dust (1.0 g, 16 mmol, 0.35 eq) was added and the reaction was stirred for 15 min. LC/MS showed complete reduction, so the reaction mixture was filtered through Celite and washed with MeOH. The residual filtrate was concentrated in vacuo, then partitioned between EtOAc (2×300 ml) and saturated aqueous NaHCO3 (350 ml). The combined organic layers were dried over Na2SO4 and concentrated, affording the title compound, 4-bromo-N2-methylbenzene-1,2-diamine (1-3), as a brown solid with >90% purity. LRMS m/z: Calc'd for C7H9BrN2 (M+H) 202.1, found 202.8.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.92 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-])=O)=[C:6]([CH:9]=1)[NH:7][CH3:8]>C(O)(=O)C.[Zn]>[Br:1][C:2]1[CH:9]=[C:6]([NH:7][CH3:8])[C:5]([NH2:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(NC)C1)[N+](=O)[O-]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
8.92 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cloudy maroon reaction mixture
CUSTOM
Type
CUSTOM
Details
was capped
STIRRING
Type
STIRRING
Details
the reaction was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
so the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The residual filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (2×300 ml) and saturated aqueous NaHCO3 (350 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C(=CC1)N)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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